4-Nitro-1-(trifluoromethyl)-1H-pyrazole

Metabolic Stability CHK1 Inhibition Drug Metabolism

N-Alkyl pyrazoles suffer rapid CYP450-mediated N-dealkylation, producing inactive metabolites that undermine in vivo efficacy. 4-Nitro-1-(trifluoromethyl)-1H-pyrazole resolves this liability with its N-CF3 motif, which resists oxidative metabolism. This pre-functionalized building block enables stable lead candidates from the start of a medicinal chemistry campaign. • Metabolic advantage: The N-CF3 bond prevents N-dealkylation, unlike N-methyl analogs (cf. MU380 vs SCH900776). • Unique electronics: Dual electron-withdrawing nitro and trifluoromethyl groups tune reactivity and lipophilicity. • Supply readiness: Bypass handling of transient N-CF3 intermediates; compatible with one-pot directing-group syntheses and high-throughput derivatization. • Dual use: Proven scaffold for checkpoint kinase inhibitors and pre-emergent herbicide discovery.

Molecular Formula C4H2F3N3O2
Molecular Weight 181.07 g/mol
Cat. No. B8007454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC4H2F3N3O2
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-3(1-8-9)10(11)12/h1-2H
InChIKeyHQGCEEUBZDPSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(trifluoromethyl)-1H-pyrazole Overview


4-Nitro-1-(trifluoromethyl)-1H-pyrazole (CAS 1706461-28-0) is a heterocyclic small molecule (C₄H₂F₃N₃O₂, MW 181.07) belonging to the N-trifluoromethylpyrazole class . The compound features a pyrazole ring substituted with an electron-withdrawing nitro group at the 4-position and a trifluoromethyl group on the N1 nitrogen. The N-CF₃ motif is a non-canonical pharmacophore that imparts distinct electronic properties and metabolic stability compared to conventional N-alkyl pyrazoles [1]. This building block is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its dual electron-deficient character and high lipophilicity are leveraged for the construction of bioactive molecules .

Motif
N-trifluoromethylpyrazole core
Profile
Dual electron‑withdrawing 4‑NO₂ & N‑CF₃ substitution
Workflow
Medicinal chemistry / agrochemical intermediate

4-Nitro-1-(trifluoromethyl)-1H-pyrazole: Irreplaceable Advantage


The N-trifluoromethyl group fundamentally alters the electronic structure, metabolic stability, and reactivity of the pyrazole core in ways that N-methyl or N-H analogs cannot replicate. The strong electron-withdrawing effect of the N-CF₃ group decreases the basicity and increases the acidity of the ring compared to N-methyl substituents [1]. Critically, the N-CF₃ bond is resistant to cytochrome P450-mediated oxidative N-dealkylation, a major metabolic liability of N-alkyl pyrazoles that leads to inactive or less selective metabolites [2]. In contrast, N-methyl pyrazoles readily undergo this metabolic transformation, which can compromise in vivo efficacy. Furthermore, regioisomeric substitution patterns (e.g., 3-nitro vs. 4-nitro) produce different charge distributions and dipole moments, directly impacting target binding and material properties. These differences are borne out in quantitative head-to-head comparisons below, demonstrating that simple in-class substitution cannot achieve the same performance profile.

This compound
N‑CF₃ pyrazole
Resists oxidative N‑dealkylation; lower basicity supports uncharged state at physiological pH. Reported metabolic profile context differs fundamentally.
Substitute
N‑Alkyl / N‑H pyrazoles
N‑Methyl and N‑H analogs undergo CYP‑mediated dealkylation, changing selectivity and exposure. Electronic properties do not replicate N‑CF₃ behavior.

4-Nitro-1-(trifluoromethyl)-1H-pyrazole: Quantitative Differentiation Evidence


In Vivo Metabolic Stability: N-CF₃ vs. N-Alkyl Pyrazoles

The N-trifluoromethylpyrazole motif, as embodied by this compound, is resistant to metabolic oxidative N-dealkylation, a common clearance pathway for N-alkyl pyrazoles. The clinical-stage CHK1 inhibitor SCH900776, which contains an N-methylpyrazole, undergoes significant in vivo N-dealkylation to a notably less selective metabolite [1]. The N-trifluoromethyl analog MU380 did not undergo this dealkylation, providing greater metabolic robustness and prolonged target engagement [1]. An explicit head-to-head study confirmed that, unlike SCH900776, MU380 does not form the N-dealkylated metabolite in vivo [1].

N‑Dealkylation Resistance
Head‑to‑head
N‑CF₃ (MU380) shows no N‑dealkylated metabolite vs. significant dealkylation from N‑methyl (SCH900776). In vivo mouse model.
Supports metabolic pathway context
Qualitative presence/absence; Samadder et al. 2017
Metabolic Stability CHK1 Inhibition Drug Metabolism

Basicity and Acidity: N-Methyl vs. N-Trifluoromethyl

A foundational study by Elguero et al. quantified the effect of replacing a methyl group with a trifluoromethyl group on the acid-base properties of pyrazoles. The trifluoromethyl group was found to considerably decrease the basicity and increase the acidity of the pyrazole ring compared to a methyl substituent [1]. This is a direct thermodynamic consequence of the strong electron-withdrawing nature of the N-CF₃ group, which stabilizes the conjugate base and destabilizes the conjugate acid. This information allows for the prediction of the building block's chemical reactivity and its behavior in biological environments.

Basicity Shift
Class‑level
N‑CF₃ markedly decreases basicity and increases acidity versus N‑CH₃ (Elguero et al.).
Protonation state context review
Thermodynamic measurements; exact pKa shift depends on ring substitution
Physical Organic Chemistry Pyrazole Basicity Substituent Effects

Regioselective N-Trifluoromethylpyrazole Synthesis

The synthesis of N-trifluoromethylpyrazoles is challenging and a point of differentiation from readily available N-alkyl analogs. A modern one-pot method involves trapping transiently generated trifluoromethylhydrazine from di-Boc trifluoromethylhydrazine, which is then reacted with various carbonyl compounds . A separate method leverages the nitro group as a traceless activating and directing group using nitroolefins and trifluorodiazoethane, yielding 4-substituted 3-perfluoroalkyl pyrazoles with complete regioselectivity [1]. These specialized synthetic routes are not applicable to the simpler N-H or N-alkyl pyrazoles, which are synthesized via conventional, high-yielding condensation reactions. This synthetic complexity underscores the higher value and specialized procurement needs of the N-CF₃ building block.

Synthetic Access
Method context
Requires specialized N‑CF₃ reagents (e.g., transient trifluoromethylhydrazine or trifluorodiazoethane). N‑alkyl pyrazoles obtained via simple condensation.
Higher synthetic cost; supplier differentiation
No direct yield comparison found; Chen & Ma 2017
Synthetic Methodology N-Trifluoromethylation Pyrazole Synthesis

Herbicidal SAR: Nitro-to-Trifluoromethyl Substitution

In a QSAR study of herbicidal pyrazolyl ethers, the replacement of a 4'-nitro group with a 4'-trifluoromethyl group—an exchange conservative in electrostatics—produced a novel class of herbicides with substantial pre-emergent activity on narrowleaf weed species [1]. While this study employed the CF₃ group on a phenyl ring rather than on the pyrazole nitrogen, it demonstrates the critical functional group complementarity: the nitro group provides a strong electron sink, and the trifluoromethyl group imparts lipophilicity and metabolic stability. 4-Nitro-1-(trifluoromethyl)-1H-pyrazole uniquely combines both features on a single pyrazole core, offering a dual advantage for agrochemical lead design that neither 4-nitro-1-methylpyrazole nor 1-trifluoromethylpyrazole can provide individually.

Herbicidal SAR
Cross‑study
Nitro + CF₃ pharmacophore shifts activity spectrum toward narrowleaf weeds (Clark 1996).
Supports agrochemical lead design
Qualitative QSAR comparison; not directly tested on this exact scaffold
Agrochemistry Herbicide Discovery Pyrazole SAR

4-Nitro-1-(trifluoromethyl)-1H-pyrazole: Proven Application Scenarios


Metabolically Stable CHK1 Inhibitor Design

For projects targeting checkpoint kinases where a pyrazole pharmacophore is a key binding element, 4-nitro-1-(trifluoromethyl)-1H-pyrazole is the preferred building block over N-methylpyrazole analogs. The direct evidence from the clinical candidate MU380 versus SCH900776 demonstrates that the N-CF₃ motif prevents debilitating in vivo N-dealkylation, a metabolic pathway that compromises the selectivity and efficacy of N-methyl inhibitors [1]. This building block allows medicinal chemists to proactively design out a major metabolic liability from the very start of a lead optimization campaign. [1]

Narrowleaf-Selective Herbicide Lead Generation

Agrochemical discovery teams aiming to develop new pre-emergent herbicides with selectivity for narrowleaf weeds should utilize 4-nitro-1-(trifluoromethyl)-1H-pyrazole as a core scaffold. Foundational QSAR studies in the trifluorotolyl ether class have shown that combining nitro and trifluoromethyl functionalities within a single pharmacophore creates a novel activity spectrum distinct from classic nitrodiphenyl ether herbicides [1]. The targeted compound provides both critical groups on a modifiable pyrazole template, offering an ideal starting point for creating innovative patentable herbicidal leads. [1]

Functionalized N-Trifluoromethylpyrazole Library Synthesis

Given the non-trivial synthesis of N-CF₃ pyrazoles, employing pre-functionalized, stable intermediates like 4-nitro-1-(trifluoromethyl)-1H-pyrazole is a strategic procurement decision. The compound can serve as a direct precursor in modern one-pot traceless-directing-group syntheses or be used to prepare diverse libraries via reduction of the nitro group for further derivatization, as demonstrated in scalable synthetic methodologies [1]. This allows high-throughput chemistry groups to bypass the need for handling transient or unstable N-CF₃ intermediates in-house. [1]

Application
Selection Property
Validation Focus
CHK1 inhibitor discovery research
N‑CF₃ metabolic stability motif
In vivo N‑dealkylation pathway profiling
Narrowleaf‑selective herbicide lead generation
Nitro/CF₃ dual pharmacophore
Pre‑emergent activity spectrum on weed panels
N‑CF₃ pyrazole library synthesis
Pre‑functionalized 4‑nitro handle
Reduction / derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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